molecular formula C14H12FN3 B11871749 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine

7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine

Cat. No.: B11871749
M. Wt: 241.26 g/mol
InChI Key: IONUJCUELBLOCX-UHFFFAOYSA-N
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Description

7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine is a heterocyclic compound with the molecular formula C₁₄H₁₂FN₃. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst .

Industrial Production Methods

the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable processes such as continuous flow synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

7-fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine

InChI

InChI=1S/C14H12FN3/c1-7-5-8(2)17-14-12(7)13(16)10-6-9(15)3-4-11(10)18-14/h3-6H,1-2H3,(H2,16,17,18)

InChI Key

IONUJCUELBLOCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC3=C(C=C(C=C3)F)C(=C12)N)C

Origin of Product

United States

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